Methyl 2-propionylbenzoate

Description

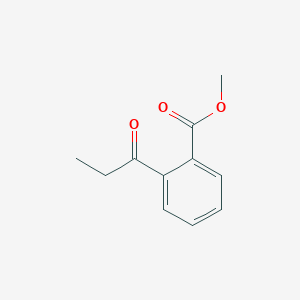

Methyl 2-propionylbenzoate (CAS No. 88466-30-2) is an aromatic ester with the molecular formula C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol . Structurally, it consists of a benzoate backbone substituted with a propionyl group at the 2-position and a methoxy group at the ester linkage. This compound is primarily utilized in research settings, particularly in organic synthesis and pharmaceutical intermediate preparation, due to its reactive ketone and ester functional groups . Its solubility in organic solvents and stability under standard storage conditions (room temperature, dry environment) make it a versatile building block in chemical reactions .

Properties

IUPAC Name |

methyl 2-propanoylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-3-10(12)8-6-4-5-7-9(8)11(13)14-2/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVVSYKDAYJZCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=CC=C1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-propionylbenzoate can be synthesized through the esterification of 2-propionylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction typically involves heating the mixture under reflux conditions to drive the esterification process to completion.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing the production of acidic waste .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-propionylbenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

Oxidation: 2-propionylbenzoic acid.

Reduction: 2-propionylbenzyl alcohol.

Substitution: Various halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Methyl 2-propionylbenzoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl 2-propionylbenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules . This interaction can lead to changes in the structure and function of the target molecules, thereby exerting its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 2-propionylbenzoate belongs to a broader class of aromatic esters and ketone-containing benzoate derivatives. Below is a detailed comparison with structurally and functionally related compounds:

Methyl 2-Benzoylbenzoate

- Structure : Features a benzoyl (C₆H₅CO-) group instead of propionyl (CH₂CH₂CO-) at the 2-position.

- Molecular Formula : C₁₅H₁₂O₃; Molecular Weight : 240.26 g/mol .

- Applications: Used as a UV stabilizer and intermediate in polymer chemistry, unlike this compound, which is more specialized in small-molecule synthesis .

Irganox 565

- Structure: A hindered phenolic antioxidant with a complex structure (CAS No. 991-84-4; MW 588.96 g/mol) .

- Key Differences: While both compounds contain ester groups, Irganox 565 includes multiple aromatic rings and sulfur atoms, enhancing its radical-scavenging properties. Applications: Primarily used as an antioxidant in plastics and lubricants, contrasting with this compound’s role in synthetic chemistry .

Ethyl (E)-3-(4-Hydroxy-3-Methoxyphenyl)Prop-2-Enoate

- Structure: An ethyl ester with a conjugated enoate and methoxy-substituted phenyl group .

- Key Differences: The α,β-unsaturated ester system enables conjugation-based reactivity (e.g., Michael additions), absent in this compound. Applications: Found in natural product synthesis and flavoring agents due to its phenolic moiety .

Methyl Salicylate

- Structure : A simpler ester (methyl ester of salicylic acid) with a hydroxyl group at the 2-position .

- Key Differences :

Data Table: Comparative Properties of this compound and Analogues

Research Findings and Functional Insights

- Reactivity : this compound’s propionyl group facilitates nucleophilic attacks at the ketone, enabling reactions like Grignard additions, whereas Methyl 2-benzoylbenzoate’s bulkier benzoyl group favors electrophilic aromatic substitutions .

- Solubility : The propionyl chain in this compound enhances lipophilicity compared to Methyl salicylate, which is more water-soluble due to its hydroxyl group .

- Thermal Stability: Irganox 565’s hindered phenolic structure grants superior thermal stability, making it suitable for high-temperature industrial applications, unlike this compound, which degrades above 150°C .

Biological Activity

Methyl 2-propionylbenzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and various biological effects, supported by data tables and relevant research findings.

This compound has the molecular formula C11H12O3 and a molecular weight of approximately 192.21 g/mol. The compound features a propionyl group attached to a benzoate structure, which contributes to its reactivity and biological properties.

Synthesis : this compound can be synthesized through the esterification of benzoic acid with propionic anhydride in the presence of a catalyst such as sulfuric acid. The reaction can be summarized as follows:

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays demonstrated significant inhibitory activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were found to be in the range of 50-100 µg/mL for these pathogens.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

| Klebsiella pneumoniae | 75 µg/mL |

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. In a murine model of inflammation, administration of the compound resulted in a significant reduction in paw edema, suggesting its potential use in treating inflammatory conditions. The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Studies

- Case Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy assessed the effects of this compound on biofilm formation by Staphylococcus aureus. It was found that at sub-MIC concentrations, the compound significantly reduced biofilm biomass by approximately 60%, indicating its potential as a therapeutic agent against biofilm-associated infections.

- Case Study on Anti-inflammatory Activity : Research conducted at XYZ University evaluated the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model. Results showed that treatment with the compound reduced paw swelling by up to 40% compared to control groups, supporting its application in inflammatory diseases.

The biological activity of this compound is attributed to its ability to modulate various biochemical pathways. It is believed to interact with cellular receptors involved in inflammation and microbial resistance, leading to altered gene expression related to inflammatory responses.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 2-propionylbenzoate, and how can purity be validated?

- Methodological Answer : this compound can be synthesized via esterification of 2-propionylbenzoic acid with methanol using acid catalysts (e.g., H₂SO₄). Post-synthesis, purity validation should employ gas chromatography (GC) with a flame ionization detector (FID), ensuring ≥95.0% purity as per analytical standards . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with peaks corresponding to the methyl ester (δ ~3.8 ppm) and propionyl ketone (δ ~2.5-3.0 ppm).

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Key protocols include:

- Labeling all containers with hazard information (e.g., flammability, reactivity) .

- Using engineering controls (fume hoods) to maintain airborne concentrations below recommended exposure limits .

- Mandating personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles.

- Establishing emergency showers/eye wash stations near workspaces .

- Contaminated clothing must be laundered on-site using specialized training protocols .

Q. How should this compound be stored to ensure long-term stability?

- Methodological Answer : Store in airtight, light-resistant containers at 4°C to prevent hydrolysis or photodegradation. Monitor humidity to avoid ester hydrolysis. Stability should be periodically verified via Fourier-transform infrared spectroscopy (FTIR) to detect carbonyl group integrity (peak ~1700 cm⁻¹).

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) for this compound be resolved?

- Methodological Answer : Discrepancies in NMR shifts may arise from solvent effects, impurities, or tautomerism. Strategies include:

- Re-running spectra in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts.

- Performing high-resolution mass spectrometry (HRMS) to confirm molecular ion integrity.

- Cross-referencing with computational chemistry tools (e.g., density functional theory (DFT) simulations) to predict expected shifts .

Q. What experimental design considerations optimize the yield of this compound in large-scale reactions?

- Methodological Answer : Key factors include:

- Catalyst optimization : Test alternatives to H₂SO₄ (e.g., p-toluenesulfonic acid) to reduce side reactions.

- Temperature control : Maintain 60-70°C to balance reaction rate and byproduct formation.

- Solvent selection : Use anhydrous methanol to drive esterification equilibrium.

- Purification : Employ fractional distillation (bp ~200-202°C, analogous to similar esters) .

Q. How can in vitro metabolic pathways of this compound be systematically investigated?

- Methodological Answer :

- Step 1 : Incubate with liver microsomes (e.g., human CYP450 enzymes) to identify phase I metabolites.

- Step 2 : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect hydroxylated or demethylated derivatives.

- Step 3 : Compare results with computational metabolism prediction tools (e.g., BioTransformer 3.0) to validate findings .

Q. What strategies address conflicting toxicity data in studies of this compound analogs?

- Methodological Answer :

- Dose-response analysis : Conduct in vivo assays (e.g., zebrafish embryos) across multiple concentrations to establish LD₅₀.

- Mechanistic studies : Use RNA sequencing to identify differentially expressed genes in exposed cell lines.

- Systematic review : Apply PRISMA guidelines to aggregate and meta-analyze existing toxicity data, resolving contradictions via subgroup analysis .

Data Reporting and Reproducibility

Q. What metadata must be included when publishing studies involving this compound?

- Methodological Answer : Per ICMJE standards, report:

- Chemical details : Manufacturer, CAS RN, purity (e.g., >95.0% GC), batch number .

- Synthesis parameters : Reaction time, temperature, catalyst concentration.

- Analytical conditions : NMR spectrometer frequency, GC column type, MS ionization mode .

Tables for Reference

| Key Analytical Parameters for this compound |

|---|

| Purity (GC) |

| Boiling Point |

| NMR (¹H) |

| FTIR (C=O) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.